5-Isopropyl-1-methyl-1H-imidazole

Lipophilicity LogP Physicochemical Properties

This 5-isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6) enables regioselective C-2/C-4 functionalization, unlike unsubstituted imidazoles. Its branched isopropyl group enhances lipophilicity (LogP 1.27) and membrane permeability, making it a strategic intermediate for CNS-targeted libraries and sterically-demanding bidentate ligands for asymmetric catalysis. Order high-purity (≥97%) research quantities for reliable results.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 196304-02-6
Cat. No. B168958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1-methyl-1H-imidazole
CAS196304-02-6
Synonyms1H-Imidazole,1-methyl-5-(1-methylethyl)-(9CI)
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CN1C
InChIInChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3
InChIKeyDBRBLARAXMEJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6): Sourcing and Baseline Characterization for Specialized Imidazole Procurement


5-Isopropyl-1-methyl-1H-imidazole (CAS 196304-02-6) is a disubstituted imidazole featuring a methyl group at N1 and an isopropyl group at C5 . This heterocyclic building block has a molecular formula of C7H12N2 and a molecular weight of 124.18 g/mol [1]. It is commercially available in research quantities with purities typically ranging from 95% to 97% [2]. The compound serves as a versatile scaffold for medicinal chemistry, catalyst design, and the preparation of more complex imidazole-containing structures .

Why Generic Substitution of 5-Isopropyl-1-methyl-1H-imidazole with Unsubstituted or Simple Alkyl Imidazoles is Scientifically Unjustified


Generic substitution of 5-isopropyl-1-methyl-1H-imidazole with simpler imidazoles like 1-methylimidazole or 1,2-dimethylimidazole is not scientifically justifiable due to profound differences in physicochemical properties, reactivity, and steric profile [1]. The isopropyl substituent at C5 introduces steric bulk and branched alkyl character that directly impacts lipophilicity, solubility, and metabolic stability compared to linear alkyl or unsubstituted analogs [2]. These differences translate into measurable, functionally relevant variations in membrane permeability, binding interactions, and pharmacokinetic behavior . Therefore, procurement decisions must be guided by specific, quantifiable differentiation rather than class-level assumptions.

5-Isopropyl-1-methyl-1H-imidazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Comparison: 5-Isopropyl-1-methyl-1H-imidazole vs. 1-Methylimidazole

The calculated lipophilicity (LogP) of 5-isopropyl-1-methyl-1H-imidazole (consensus LogP = 1.27 ) is significantly higher than that of the unsubstituted 1-methylimidazole (LogP ≈ -0.21 [1]), indicating enhanced membrane permeability and altered pharmacokinetic properties [1].

Lipophilicity LogP Physicochemical Properties

Aqueous Solubility Comparison: 5-Isopropyl-1-methyl-1H-imidazole vs. 1-Methylimidazole

The predicted aqueous solubility of 5-isopropyl-1-methyl-1H-imidazole is 2.49 mg/mL (0.02 mol/L) , which is substantially lower than the reported solubility of 1-methylimidazole (miscible or very high solubility) [1], reflecting the impact of the isopropyl group on hydrophobicity and formulation properties [1].

Solubility Formulation Aqueous Solubility

Steric Bulk and Metabolic Stability: Class-Level Inference for 5-Isopropyl-1-methyl-1H-imidazole vs. Linear Alkyl Analogs

The branched isopropyl substituent at C5 introduces greater steric hindrance than linear alkyl chains (e.g., ethyl, propyl), a structural feature known to impede cytochrome P450-mediated oxidative metabolism at adjacent positions on the imidazole ring [1][2]. While direct experimental data comparing 5-isopropyl vs. 5-ethyl or 5-propyl analogs is limited, the class-level relationship between steric bulk and metabolic stability is well-established in heterocyclic chemistry [1].

Metabolic Stability Steric Hindrance Drug Design

Catalytic and Ligand Differentiation: Steric and Electronic Effects of the 5-Isopropyl Group in Transition Metal Complexes

The 5-isopropyl-1-methyl-1H-imidazole scaffold provides a distinct steric and electronic profile compared to 1-methylimidazole or 1,2-dimethylimidazole when acting as a ligand [1]. The bulky isopropyl group at C5 can enforce specific coordination geometries and limit unwanted side reactions, while the N1-methyl group retains basicity and donor properties [1][2]. This structural differentiation has been exploited in the design of bidentate phosphine-imidazolyl ligands for hydroamination and hydrothiolation catalysis, where the introduction of isopropyl groups on the phosphorus donor enhances catalytic efficiency [2].

Catalysis Ligand Design Transition Metal Complexes

Recommended Application Scenarios for 5-Isopropyl-1-methyl-1H-imidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Metabolic Stability and Membrane Permeability

The increased lipophilicity (consensus LogP = 1.27 ) and steric bulk of 5-isopropyl-1-methyl-1H-imidazole compared to 1-methylimidazole (LogP ≈ -0.21 [1]) make it a preferred scaffold for designing drug candidates requiring improved membrane permeability and potential CNS activity . Its reduced aqueous solubility (2.49 mg/mL ) must be balanced with formulation strategies, but the enhanced LogP may translate to better oral absorption and distribution .

Transition Metal Catalysis: Ligand Design for Enhanced Steric Control and Selectivity

The 5-isopropyl-1-methyl-1H-imidazole core offers a distinct steric environment when incorporated into bidentate ligands, as demonstrated in phosphine-imidazolyl systems where isopropyl-substituted analogs showed improved catalytic performance in hydroamination and hydrothiolation reactions [2]. The bulky isopropyl group can enforce specific coordination geometries, limit unwanted side reactions, and enhance enantioselectivity in asymmetric catalysis [2].

Synthesis of Functionalized Imidazole Derivatives via Regioselective C-2 and C-4 Modifications

The presence of the isopropyl group at C5 and methyl at N1 directs electrophilic substitution and metalation to the C-2 and C-4 positions, enabling regioselective functionalization to generate libraries of trisubstituted imidazoles [3]. This regiochemical control is not possible with unsubstituted imidazole or simple 1-methylimidazole, which undergo competing reactions at multiple sites [3]. The compound thus serves as a strategic intermediate for preparing diverse heterocyclic scaffolds [3].

Pharmacological Tool Compound Development: Exploration of Histamine Receptor and CYP Enzyme Interactions

The unique substitution pattern of 5-isopropyl-1-methyl-1H-imidazole aligns with structural motifs found in known histamine receptor ligands and CYP enzyme inhibitors [4]. The isopropyl group at C5 mimics the side chain of histamine analogs and can modulate receptor binding affinity and functional activity [4]. This compound may serve as a starting point for developing selective probes to investigate histamine H3/H4 receptors or as a scaffold for optimizing CYP inhibition profiles [4].

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